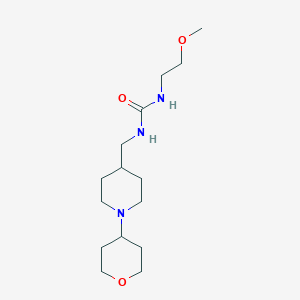

1-(2-methoxyethyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(2-methoxyethyl)-3-[[1-(oxan-4-yl)piperidin-4-yl]methyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O3/c1-20-11-6-16-15(19)17-12-13-2-7-18(8-3-13)14-4-9-21-10-5-14/h13-14H,2-12H2,1H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPQYDNXHOUMDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NCC1CCN(CC1)C2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Methoxyethyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea, a compound with potential therapeutic applications, has garnered attention in pharmacological research due to its unique structural features and biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 264.37 g/mol. The compound features a piperidine ring, which is known for its role in various biological activities.

Research indicates that this compound may interact with specific receptors and enzymes in biological systems. The following mechanisms have been proposed:

- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR activity, influencing intracellular signaling pathways that regulate various physiological processes .

- Inhibition of Enzymatic Activity : It has been suggested that the urea moiety can inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Biological Activities

This compound exhibits several biological activities:

Antidiabetic Effects

Studies have shown that compounds with similar structures can enhance insulin sensitivity and reduce blood glucose levels. This suggests potential applications in managing diabetes mellitus.

Neuroprotective Properties

Research indicates that the tetrahydropyran moiety may confer neuroprotective effects by modulating neurotransmitter release and reducing oxidative stress in neuronal cells.

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory properties in vitro, potentially through the inhibition of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory conditions.

Case Studies

Several studies have explored the pharmacological effects of similar compounds:

- Diabetes Management : A study involving a related compound showed significant reductions in fasting blood glucose levels in diabetic animal models, suggesting a similar potential for this compound.

- Neuroprotection : In an animal model of neurodegeneration, administration of a structurally related compound improved cognitive function and reduced neuronal loss, indicating potential neuroprotective effects.

- Anti-inflammatory Effects : Clinical trials have reported that compounds with similar urea functionalities exhibit significant reductions in inflammatory markers in patients with rheumatoid arthritis.

Data Tables

The following table summarizes the biological activities and observed effects of this compound:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

Compound A : 1-Phenethyl-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea (CAS 2034571-54-3)

- Structure : Replaces the 2-methoxyethyl group with a phenethyl moiety.

- Molecular Formula : C20H31N3O2 (MW 345.5) .

- Aromatic interactions with targets may differ due to the phenyl ring’s π-π stacking capability.

Compound B : 1-(2-Methoxyethyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea (CAS 1797172-55-4)

- Structure : Substitutes tetrahydro-2H-pyran-4-yl with a 6-methylpyridazine ring.

- Molecular Formula : C15H25N5O2 (MW 307.39) .

- Key Differences :

- The pyridazine ring introduces a planar, electron-deficient heterocycle, which may enhance hydrogen bonding or charge-transfer interactions.

- Reduced steric bulk compared to the pyran ring could improve binding to flat enzymatic pockets.

Compound C : 1-(2-Methoxyethyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea (CAS 2034382-36-8)

Modifications to the Heterocyclic Substituent

Compound D : 1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea (CAS 2034621-90-2)

- Structure : Incorporates a furan-based substituent and a tetrahydrofuran-methyl group.

- Molecular Formula : C19H31N3O3 (MW 349.5) .

- Key Differences :

- The furan ring’s oxygen atom provides electron-rich regions for dipole interactions, while the tetrahydrofuran enhances solubility via ether linkages.

- Increased oxygen content may improve metabolic stability compared to pyran-containing analogs.

Compound E : 1-(4-Butoxyphenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea (CAS 1396884-79-9)

- Structure : Substitutes the urea’s 2-methoxyethyl arm with a 4-butoxyphenyl group and the pyran with pyrazine.

- Molecular Formula : C21H29N5O2 (MW 383.5) .

- Key Differences :

- The pyrazine ring’s electron-deficient nature facilitates charge-transfer interactions, while the butoxyphenyl group increases lipophilicity.

- The extended alkyl chain (butoxy) may prolong half-life due to reduced clearance rates.

Thiopyran and Sulfonyl Derivatives

Compound F : 1-(2-Methoxyethyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea

- Structure : Replaces pyran oxygen with sulfur (thiopyran).

- Thiopyran may confer resistance to oxidative metabolism compared to pyran.

Compound G : 1-{[1-(Methylsulfonyl)-4-piperidinyl]methyl}-3-(tetrahydro-2-furanylmethyl)urea

- Structure : Features a methylsulfonyl group on the piperidine.

- Molecular Formula : C13H23N3O4S (MW 341.4) .

- Key Differences :

- The sulfonyl group is a strong electron-withdrawing moiety, which may stabilize the molecule against nucleophilic attack.

- Increased polarity could reduce blood-brain barrier penetration.

Research Implications

- The target compound balances hydrophilicity (2-methoxyethyl) and conformational flexibility (pyran), making it a candidate for optimizing oral bioavailability.

- Pyridazine and pyridine analogs (Compounds B, C) show promise for targeting enzymes requiring planar heterocyclic interactions.

- Thiopyran and sulfonyl derivatives (Compounds F, G) highlight strategies to enhance metabolic stability and electronic properties.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-methoxyethyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea?

- Methodological Answer : The synthesis of urea derivatives typically involves coupling reactions between amines and isocyanates or carbamoyl chlorides. For example, analogous compounds (e.g., 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives) are synthesized via a two-step process:

Intermediate Preparation : React 4-(pyridin-2-ylmethoxy)aniline with triphosgene to generate the corresponding isocyanate.

Urea Formation : Treat the isocyanate with a secondary amine (e.g., 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine) in anhydrous dichloromethane under nitrogen .

- Key Considerations :

- Use anhydrous conditions to prevent hydrolysis of intermediates.

- Monitor reaction progress via TLC or HPLC.

- Optimize reaction time and temperature to improve yields (e.g., 30–50% yields reported for similar urea derivatives) .

Q. How can the structure and purity of this compound be characterized?

- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:

- IR Spectroscopy : Confirm urea C=O and N-H stretches (~1640–1680 cm⁻¹ and ~3300 cm⁻¹, respectively) .

- 1H/13C NMR : Verify substituent integration and chemical environments (e.g., methoxyethyl protons at δ ~3.3–3.5 ppm; tetrahydropyran protons at δ ~1.5–4.0 ppm) .

- Mass Spectrometry (LC-MS or HRMS) : Validate molecular ion peaks (e.g., [M+H]+) and isotopic patterns.

- HPLC : Assess purity (>95% recommended for biological assays) using C18 columns with UV detection .

Advanced Research Questions

Q. How to design experiments to evaluate the compound’s binding affinity to target proteins?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (ka, kd, KD) at varying compound concentrations .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

- Computational Docking : Use software like Schrödinger Suite or AutoDock to predict binding modes and guide mutagenesis studies .

- Control Experiments : Include known inhibitors to validate assay conditions and minimize false positives.

Q. What strategies can resolve discrepancies in biological activity data across assays?

- Methodological Answer :

- Assay Validation :

- Compare results across orthogonal assays (e.g., enzymatic vs. cell-based assays) to rule out assay-specific artifacts.

- Verify compound stability in assay buffers via LC-MS to detect degradation .

- Pharmacokinetic Profiling :

- Assess solubility, plasma protein binding, and metabolic stability (e.g., microsomal incubation) to explain poor in vivo efficacy despite in vitro activity .

- Structural Analysis :

- Use X-ray crystallography or cryo-EM to identify binding site variations between homologous proteins .

Q. How to optimize the compound’s selectivity against off-target receptors?

- Methodological Answer :

- Selectivity Screening : Test the compound against a panel of related receptors/enzymes (e.g., kinase or GPCR panels) .

- SAR Studies : Systematically modify substituents (e.g., methoxyethyl or tetrahydropyran groups) and evaluate activity changes (Table 1).

| Substituent Modification | Target IC₅₀ (nM) | Off-Target IC₅₀ (nM) | Selectivity Index |

|---|---|---|---|

| -OCH₂CH₂OCH₃ | 12 ± 2 | >10,000 | 833 |

| -Tetrahydro-2H-pyran | 8 ± 1 | 1,200 | 150 |

| Example data from analogous urea derivatives |

- Prodrug Design : Introduce metabolically labile groups (e.g., ester linkages) to enhance target-specific activation .

Data Analysis & Experimental Design

Q. How to apply Design of Experiments (DoE) to optimize synthesis yield?

- Methodological Answer :

- Factor Selection : Identify critical variables (e.g., temperature, catalyst loading, solvent ratio) .

- Response Surface Methodology (RSM) : Use a central composite design to model interactions and predict optimal conditions (e.g., 60°C, 1.2 eq. catalyst, 4:1 DCM/THF).

- Validation : Replicate runs under predicted conditions to confirm yield improvements (e.g., from 30% to 45% for similar reactions) .

Q. What statistical methods are suitable for analyzing dose-response data?

- Methodological Answer :

- Nonlinear Regression : Fit data to a sigmoidal curve (e.g., Hill equation) using software like GraphPad Prism or R.

- Bootstrap Analysis : Estimate confidence intervals for EC₅₀/IC₅₀ values to assess reproducibility .

- ANOVA with Post-Hoc Tests : Compare multiple compounds or conditions (e.g., Tukey’s test for significance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.